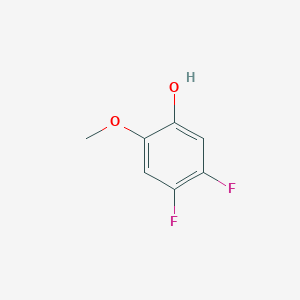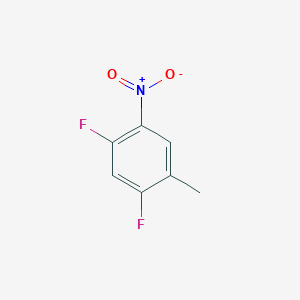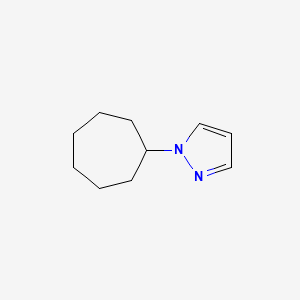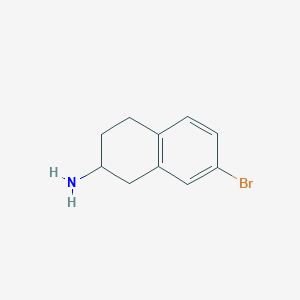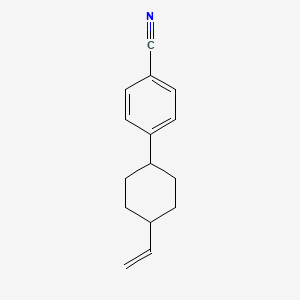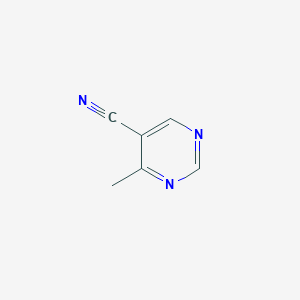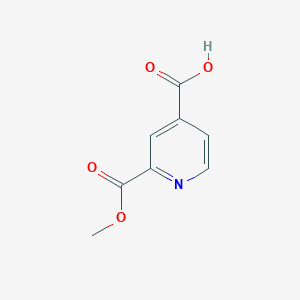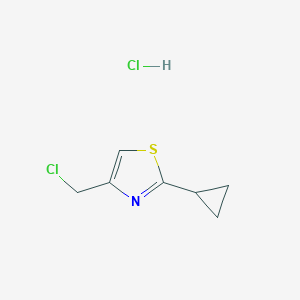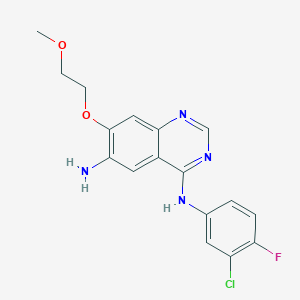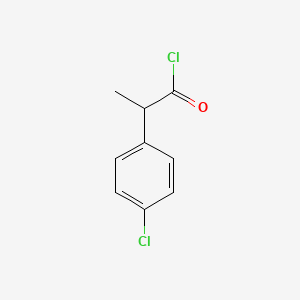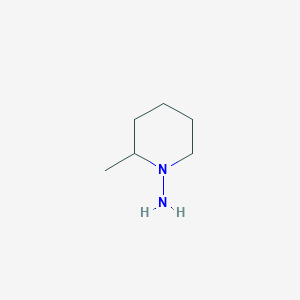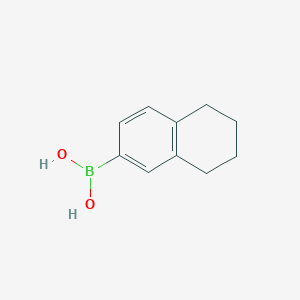
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
概要
説明
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is an organoboron compound . It has a molecular weight of 176.02 and its IUPAC name is 5,6,7,8-tetrahydro-2-naphthalenylboronic acid .
Synthesis Analysis
This compound can be synthesized from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is 1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2 .Chemical Reactions Analysis
As a boronic acid, 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid can participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 176.02 .科学的研究の応用
Synthesis of Biologically Active Derivatives
A significant application of this compound is in the synthesis of biologically active derivatives. For instance, it's used as a building block for creating disila-bexarotene, a retinoid agonist known for its potential in treating various conditions. This process highlights the compound's value in synthesizing silicon-based drugs and odorants, underlining its importance in medicinal chemistry and material science (Büttner et al., 2007).
Development of Analgesics
Researchers have explored the use of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid in the development of analgesics. Derivatives synthesized from this compound exhibited promising analgesic activities, indicating its potential in pain management solutions (Turan‐Zitouni et al., 2010).
Green Chemistry and Environmental Applications
The compound's derivatives have been employed in green chemistry applications. An eco-friendly approach was utilized to construct multifunctionalized benzenes, demonstrating the compound's utility in promoting environmentally benign chemical practices. This approach ensures compatibility with bioactive molecules and is complemented by computational studies for drug target validation (Damera & Pagadala, 2023).
Safety And Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMASCDCJPOZWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCC2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623356 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | |
CAS RN |
405888-56-4 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

